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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromoquinazoline-2,4-diamine, a key
heterocyclic building block in medicinal chemistry and drug discovery. The guide details its
commercial availability, physicochemical properties, a representative synthesis protocol, and its
application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

5-Bromoquinazoline-2,4-diamine (CAS No. 119584-75-7) is available from a range of
commercial chemical suppliers. The table below summarizes key information from some of
these suppliers to facilitate procurement for research and development purposes.
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. Product . Available Additional
Supplier Purity . .
Number Quantities Information
Aladdin Scientific  B178547-100mg  =97% 100 mg -
Sigma-Aldrich Light Yellow
(Chemcia C12H316CEFB7 97% 500mg, 19,59 Solid, Storage

Scientific, LLC)

Temp: 0-5°C[1]

P&S Chemicals -

Inquiry-based

Synonyms:
Aids007476,
Aids-007476,
2,4-
Quinazolinediami

ne, 5-bromo-[2]

Molecular
Formula:

Vertex Al Search C8H7NA4Br,

- - 100 mg

Result Molecular
Weight:
239.07[3]

Physicochemical Properties

Property Value Reference

CAS Number 119584-75-7 [3]

Molecular Formula CsH7BrNa [3]

Molecular Weight 239.07 g/mol [3]

Appearance Light Yellow Solid [1]

Synthesis of 5-Bromoquinazoline-2,4-diamine

A common and effective strategy for the synthesis of 5-Bromoquinazoline-2,4-diamine

involves the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine. This method

directly yields the desired 2,4-diamino-5-bromoquinazoline scaffold.
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Experimental Protocol: Cyclocondensation of 2-amino-
6-bromobenzonitrile with Guanidine

Materials:

e 2-amino-6-bromobenzonitrile

o Guanidine hydrochloride

o Sodium ethoxide

» Ethanol

e N,N-Dimethylacetamide (DMAC)

o Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
e Heating and stirring apparatus

Procedure:

o Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine
hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution
to generate the guanidine free base. Stir the mixture at room temperature for 1 hour.

o Reaction Setup: To the flask containing the guanidine solution, add 2-amino-6-
bromobenzonitrile and N,N-Dimethylacetamide (DMACc) as the solvent.

o Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into ice-water to precipitate the crude product.

 Purification: Collect the precipitate by filtration and wash with cold water. The crude product
can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) to yield pure 5-Bromoquinazoline-2,4-diamine.
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o Characterization: Confirm the structure and purity of the final product using spectroscopic
methods such as 'H NMR, 3C NMR, and Mass Spectrometry.
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Synthesis of 5-Bromoquinazoline-2,4-diamine.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in the design of
kinase inhibitors. The bromine atom at the 5-position of 5-Bromoquinazoline-2,4-diamine
serves as a versatile handle for introducing further structural diversity through cross-coupling
reactions, enabling the synthesis of potent and selective kinase inhibitors. A common synthetic
strategy involves the initial conversion of the diaminoquinazoline to a dihaloquinazoline,
followed by sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a Hypothetical 5-
Bromo-Substituted Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a kinase inhibitor starting from 5-
Bromoquinazoline-2,4-dione, an intermediate readily accessible from 5-bromoanthranilic acid.

Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

o Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-
Bromoquinazoline-2,4-dione in phosphorus oxychloride (POCI3). Add a catalytic amount of
N,N-dimethylaniline.
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e Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is
complete (monitored by TLC).

o Work-up: Carefully quench the excess POCIs by slowly adding the reaction mixture to
crushed ice.

 Purification: Collect the precipitated 5-Bromo-2,4-dichloroquinazoline by filtration, wash with
water, and dry.

Step 2: Sequential Amination to Synthesize the Kinase Inhibitor

e First Amination (C4-position): Dissolve 5-Bromo-2,4-dichloroquinazoline in a suitable solvent
such as isopropanol. Add the desired amine (e.g., a substituted aniline) and a base like
diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating.
The chlorine at the C4 position is generally more reactive and will be substituted first.

o Second Amination (C2-position): After the first substitution is complete, add the second
amine to the reaction mixture. This step may require more forcing conditions, such as
heating at a higher temperature, to substitute the less reactive chlorine at the C2 position.

e Work-up and Purification: Upon completion of the second amination, cool the reaction
mixture and remove the solvent under reduced pressure. Purify the crude product by column
chromatography on silica gel to obtain the final kinase inhibitor.

o Characterization: Characterize the final product by *H NMR, 3C NMR, and mass
spectrometry to confirm its structure and purity.
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Workflow for Kinase Inhibitor Synthesis.

Signaling Pathways and Therapeutic Rationale

Quinazoline-based compounds, including derivatives of 5-Bromoquinazoline-2,4-diamine,
have been extensively investigated as inhibitors of various protein kinases that are implicated
in cancer and other diseases. These kinases are crucial components of signaling pathways that

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b052211?utm_src=pdf-body-img
https://www.benchchem.com/product/b052211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways
is a hallmark of cancer.

For example, many 2,4-diaminoquinazoline derivatives are designed to target the ATP-binding
site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking
the activity of these kinases, the downstream signaling cascades that promote tumor growth
are inhibited, leading to cell cycle arrest and apoptosis. The development of such targeted
therapies represents a significant advancement in personalized medicine.
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Inhibition of a Kinase Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-
Bromoquinazoline-2,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052211#commercial-suppliers-of-5-
bromoquinazoline-2-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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